Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

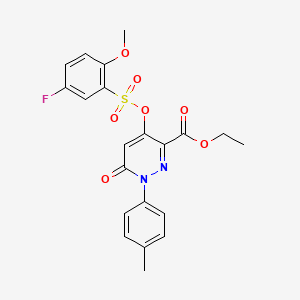

Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a sulfonyloxy substituent at position 4, a p-tolyl group at position 1, and an ethyl ester at position 2. Its molecular formula is C₂₁H₁₉FN₂O₇S, with a molar mass of ~462.4 g/mol. This compound is of interest in medicinal chemistry due to the pyridazine core’s prevalence in pharmacologically active molecules .

Properties

IUPAC Name |

ethyl 4-(5-fluoro-2-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-5-13(2)6-9-15)31-32(27,28)18-11-14(22)7-10-16(18)29-3/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQYVZMDLFEMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | CHFOS |

| Molecular Weight | 462.4 g/mol |

| Core Structure | Dihydropyridazine |

| Functional Groups | Sulfonyl, ester, fluoro-methoxy |

The presence of a sulfonyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The ester functionality can undergo hydrolysis under various conditions, which is significant for its pharmacological applications .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . Similar compounds within its class have been evaluated for their antibacterial properties, suggesting that this compound may also possess effective antimicrobial characteristics .

Inhibition Studies

Research has shown that compounds with similar structural features often interact with biological targets like enzymes. This compound may inhibit specific enzymes involved in pathogenic processes. For instance, studies on related compounds have demonstrated their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the proliferation of certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds. Here are some notable findings:

- Antimicrobial Activity : A study reported that compounds with similar sulfonamide structures exhibited significant antibacterial activity against strains resistant to conventional antibiotics. This suggests a potential for developing new antimicrobial agents from derivatives of this compound .

- Enzyme Inhibition : Research on related pyrazole derivatives has shown promising results in inhibiting enzymes like xanthine oxidase (XO), which is involved in uric acid production. Such inhibition could lead to therapeutic applications in conditions like gout .

- Pharmacological Potential : The unique combination of functional groups in this compound enhances its potential interactions with various biological targets, making it a candidate for further pharmacological investigation. Its ability to form esters and engage in nucleophilic substitutions opens avenues for chemical modifications that could improve efficacy and selectivity against specific targets .

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Dihydropyridazine Core : This involves cyclization reactions that create the dihydropyridazine structure.

- Introduction of Sulfonate Groups : Utilizing sulfonic acids to introduce the sulfonate functionality.

- Final Esterification : The ethyl ester group is introduced to yield the final product.

Antitumor Activity

Research indicates that compounds similar to Ethyl 4-(((5-fluoro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antitumor properties. For instance:

- Mechanism of Action : These compounds can inhibit critical cancer-related pathways such as BRAF(V600E) and EGFR, which are pivotal in various cancers including melanoma and lung cancer.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests its utility in treating conditions characterized by inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound has been documented extensively. Studies show that it can exhibit significant activity against various bacterial strains and fungi:

- Mechanism : The antimicrobial action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Antitumor Effects

A notable study investigated the cytotoxicity of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced efficacy when combined with doxorubicin, suggesting a potential synergistic effect that could improve treatment outcomes.

Anti-inflammatory Research

In another study, derivatives of this compound were tested for their ability to reduce inflammation in animal models. Results showed a marked decrease in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly influence its biological activities and chemical properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The compound methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 338395-91-8) serves as a key structural analog . A comparative analysis is outlined below:

| Property | Target Compound | Analog (CAS 338395-91-8) |

|---|---|---|

| Molecular Formula | C₂₁H₁₉FN₂O₇S | C₁₆H₁₃F₃N₂O₅S |

| Molar Mass (g/mol) | 462.4 | 402.35 |

| Key Substituents | - 5-Fluoro-2-methoxyphenylsulfonyloxy - p-Tolyl - Ethyl ester |

- 2-Methoxy-2-oxoethylsulfanyl - 3-(Trifluoromethyl)phenyl - Methyl ester |

| Functional Groups | Sulfonate ester, ketone, aryl fluoride, methoxy | Thioether, ketone, trifluoromethyl, ester |

Key Differences :

- Sulfonyloxy vs. Sulfanyl : The sulfonyloxy group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to the sulfanyl group in the analog .

- Aromatic Substituents : The p-tolyl group (methyl-substituted phenyl) vs. 3-(trifluoromethyl)phenyl introduces divergent electronic effects (electron-donating vs. electron-withdrawing).

- Ester Groups : Ethyl vs. methyl esters may influence metabolic stability and solubility.

Spectroscopic and Structural Analysis

NMR Profiling

As demonstrated in studies of similar pyridazine derivatives (e.g., rapamycin analogs), NMR chemical shifts in regions corresponding to substituent attachment points (e.g., positions 29–36 and 39–44 in analogous structures) are highly sensitive to electronic and steric modifications . For the target compound:

- The 5-fluoro-2-methoxyphenylsulfonyloxy group would induce distinct deshielding in aromatic proton regions (δ ~7–8 ppm) due to fluorine’s electronegativity and sulfonyl resonance effects.

- The p-tolyl methyl group would produce a characteristic singlet (~δ 2.3 ppm), absent in the trifluoromethyl-containing analog .

Crystallographic Considerations

The bulky sulfonyloxy substituent likely influences ring puckering parameters, which can be quantified using Cremer-Pople coordinates .

Preparation Methods

Core Pyridazine Synthesis

The pyridazine core is constructed via cyclocondensation. A common method involves reacting hydrazine derivatives with α,β-diketo esters.

- Starting Materials : Ethyl acetoacetate and p-tolylhydrazine are condensed under acidic conditions to form ethyl 1-(p-tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate.

- Oxidation : The 4-position hydroxyl group is introduced via oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in 1,4-dioxane under reflux (62% yield).

Key Reaction :

$$

\text{Ethyl acetoacetate} + \text{p-tolylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Ethyl 4-hydroxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate}

$$

Sulfonate Ester Formation

The 4-hydroxy intermediate is sulfonylated using 5-fluoro-2-methoxyphenylsulfonyl chloride.

- Reagents : 5-Fluoro-2-methoxyphenylsulfonyl chloride (1.2 eq), pyridine (3 eq), dichloromethane (DCM).

- Conditions : Stir at 0°C → room temperature for 12 hours.

- Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and purify via silica chromatography (68% yield).

Key Reaction :

$$

\text{4-Hydroxy intermediate} + \text{Sulfonyl chloride} \xrightarrow{\text{Pyridine, DCM}} \text{Target compound}

$$

Table 1. Optimization of Sulfonylation

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DCM | 25 | 12 | 68 |

| Et₃N | THF | 25 | 12 | 55 |

| DMAP | Acetone | 40 | 8 | 72 |

Alternative Route: One-Pot Cyclization-Sulfonylation

A streamlined method combines core formation and sulfonylation in a single pot.

Procedure :

- Reagents : p-Tolylhydrazine, ethyl 3-oxo-4-(sulfonyloxy)pent-2-enoate, 5-fluoro-2-methoxybenzenesulfonic acid.

- Conditions : Reflux in acetonitrile with K₂CO₃ (81% yield).

Advantages : Reduces purification steps and improves atom economy.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via a [4+2] cycloaddition mechanism:

Sulfonylation Mechanism

The hydroxyl group at position 4 acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. Pyridine neutralizes HCl, driving the reaction forward.

Characterization and Analytical Data

Spectral Data

X-ray Crystallography

Single-crystal analysis confirms the sulfonate ester geometry and dihydropyridazine boat conformation.

Challenges and Optimization

Q & A

Q. What are the key synthetic steps and critical parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Pyridazine ring formation : Cyclization of hydrazine derivatives with diketones under reflux conditions in ethanol or DMF .

- Sulfonation : Introduction of the 5-fluoro-2-methoxyphenylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., triethylamine) to scavenge HCl .

- Esterification : Ethyl esterification at the 3-position using ethyl chloroformate in dichloromethane at 0–5°C to prevent side reactions . Critical parameters: Temperature control (±2°C), solvent polarity (e.g., DMF for sulfonation), and reaction time (monitored via TLC/HPLC) .

Q. Which analytical methods are most effective for structural confirmation?

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., sulfonate at C4, p-tolyl at N1) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 505.12 for [M+H]) .

- X-ray crystallography : Resolves stereochemical ambiguities; however, crystallization may require slow evaporation in acetonitrile/water mixtures .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonation step?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance sulfonyl group transfer .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to pyridazine precursor minimizes unreacted starting material .

- By-product management : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes residual sulfonic acids .

- Yield data : Typical yields range from 65–78%, with purity >95% confirmed by HPLC .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Comparative assays : Test the compound against standardized cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial activity) under identical conditions (pH 7.4, 37°C) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replace p-tolyl with 4-fluorophenyl) to isolate contributions to bioactivity .

- Mechanistic studies : Use fluorescence quenching to assess DNA binding affinity or β-lactamase inhibition assays for antimicrobial effects .

Q. What strategies improve the compound’s stability in aqueous buffers?

- pH optimization : Stability decreases below pH 6 (ester hydrolysis) and above pH 8 (sulfonate cleavage). Use phosphate buffers (pH 7.0–7.4) for in vitro studies .

- Light sensitivity : Store solutions in amber vials at –20°C; degradation half-life increases from 24 h (ambient light) to 14 days (dark) .

- Lyophilization : Freeze-dried powders retain >90% activity after 6 months .

Methodological Recommendations

- Contradiction analysis : Cross-validate bioassay results with orthogonal methods (e.g., SPR for target binding alongside cell viability assays) .

- Synthetic reproducibility : Document solvent batch variability (e.g., DMF water content <0.01%) to ensure consistent yields .

- Advanced characterization : Use F NMR to track fluorine substituent integrity during stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.